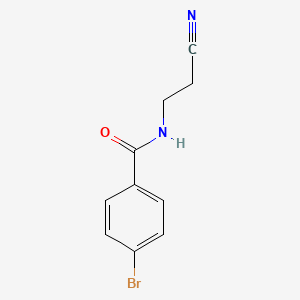
4-bromo-N-(2-cyanoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-cyanoethyl)benzamide is an organic compound with the molecular formula C10H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and an N-(2-cyanoethyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyanoethyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the fourth position of the benzene ring.
N-(2-cyanoethyl) Substitution: The brominated benzamide is then reacted with 2-cyanoethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
化学反応の分析
Types of Reactions
4-bromo-N-(2-cyanoethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The benzamide moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 4-bromo-N-(2-aminoethyl)benzamide.
Oxidation: Formation of 4-bromo-N-(2-cyanoethyl)benzoic acid.
科学的研究の応用
4-bromo-N-(2-cyanoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-bromo-N-(2-cyanoethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and bromine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets.
類似化合物との比較
Similar Compounds
4-bromo-N,N-diethylbenzamide: Similar structure but with diethyl groups instead of the cyanoethyl group.
4-bromo-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of the cyanoethyl group.
4-bromo-N-(2-aminomethyl)benzamide: Similar structure but with an aminomethyl group instead of the cyanoethyl group.
Uniqueness
4-bromo-N-(2-cyanoethyl)benzamide is unique due to the presence of the cyano group, which can participate in various chemical reactions and influence the compound’s physicochemical properties. The combination of the bromine and cyanoethyl substituents provides a distinct reactivity profile compared to other similar compounds.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
4-bromo-N-(2-cyanoethyl)benzamide |
InChI |
InChI=1S/C10H9BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,7H2,(H,13,14) |
InChIキー |
XLQJRNMTCILHLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCC#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)
![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![1,3,5-Tris(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzene](/img/structure/B15233607.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
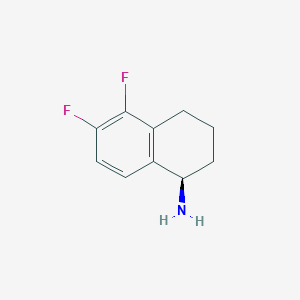
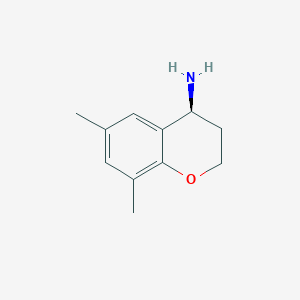
![N-[9-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15233653.png)
![N-[(2-bromophenyl)methyl]cyclopentanamine](/img/structure/B15233657.png)
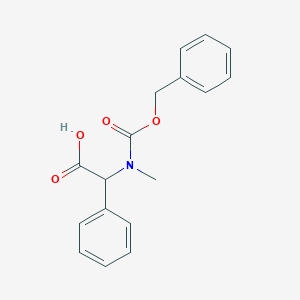
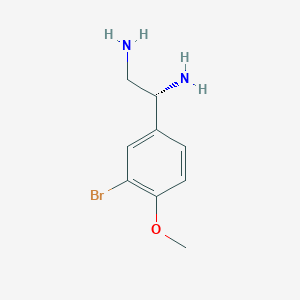
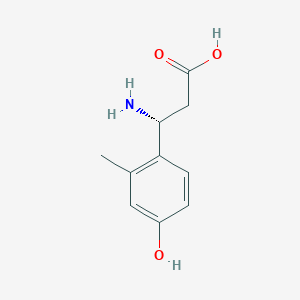
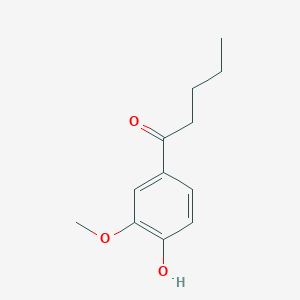
![8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B15233674.png)
